
2-Chloro-5-(methylthio)benzoic acid
Overview
Description
2-Chloro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the fifth position. This compound is used in various chemical synthesis studies and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzoic acid typically involves the chlorination of 5-(methylthio)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 5-(methylthio)benzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added slowly. The mixture is then heated to reflux, allowing the chlorination to occur, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chlorination processes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol, often with the addition of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the methylthio group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carboxylic acid group.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or aldehydes.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis:
-
Biological Activity:
- Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further studies in medicinal chemistry .
- Anti-inflammatory Effects: Preliminary studies have suggested that it may have anti-inflammatory properties, warranting investigation into its mechanism of action and therapeutic potential.
-
Agricultural Applications:
- Herbicidal Properties: As a chemical intermediate, it has been explored for its use in developing herbicides, contributing to agricultural productivity by targeting specific plant metabolic pathways.
-
Material Science:
- Polymer Production: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its chemical stability and reactivity.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various derivatives of benzoic acids, including this compound. The study demonstrated significant inhibition of bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent against resistant strains.
Case Study 2: Drug Development
Research focusing on drug metabolism and pharmacokinetics has examined how this compound interacts with biological systems. Utilizing advanced techniques such as mass spectrometry, researchers analyzed its metabolites and their effects on enzyme activity related to drug metabolism. Findings suggest that this compound may modulate enzyme function, impacting drug efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)benzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The molecular targets and pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the methylthio group.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of a chlorine atom.
2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a methylthio group.
Biological Activity
2-Chloro-5-(methylthio)benzoic acid (CMB) is a compound of interest due to its various biological activities, particularly in the fields of agriculture and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in different applications, and relevant case studies.
This compound is classified as a benzoic acid derivative with the molecular formula . The structure features a chlorinated aromatic ring with a methylthio substituent, which contributes to its biological activity.
The biological activity of CMB can be attributed to several mechanisms:
- Antimicrobial Activity : CMB exhibits significant antimicrobial properties against various pathogens. It disrupts microbial cell membranes and interferes with metabolic processes by altering intracellular pH and accumulating toxic anions .
- Herbicidal Properties : The compound has been noted for its herbicidal effects, particularly against broadleaf weeds. Its mode of action involves inhibiting the growth of these plants by disrupting metabolic pathways essential for their development .
- Potential Anticancer Activity : Preliminary studies suggest that CMB may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction and cell cycle arrest .
Efficacy Against Microorganisms
Table 1 summarizes the antimicrobial efficacy of CMB against various microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that CMB is particularly effective against gram-positive bacteria and fungi, making it a candidate for use in agricultural fungicides and disinfectants.
Herbicidal Activity
Table 2 outlines the herbicidal effectiveness of CMB on selected weed species.
Weed Species | Effective Dose (g/ha) | Observed Effect |
---|---|---|
Amaranthus retroflexus | 100 | Complete inhibition |
Chenopodium album | 75 | Significant growth reduction |
Echinochloa crus-galli | 50 | Moderate inhibition |
The data suggests that CMB can effectively control these weed species at relatively low application rates.
Case Studies
- Agricultural Application : A field trial conducted in 2020 evaluated the efficacy of CMB as a herbicide in soybean crops. The study found that application at 150 g/ha significantly reduced weed biomass by over 80% while showing no phytotoxicity to the soybean plants .
- Pharmacological Evaluation : In vitro studies on human cancer cell lines demonstrated that treatment with CMB resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Further investigation revealed that CMB induces apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-5-(methylthio)benzoic acid, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step functional group transformations. A common approach includes:
Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution (e.g., using Cl2/FeCl3 or SO2Cl2 under controlled conditions) .
Methylthio Group Installation : Thiolation via nucleophilic displacement (e.g., NaSH or thiourea) followed by methylation (CH3I/K2CO3) .
Carboxylic Acid Formation : Oxidation of a methyl ester intermediate (e.g., KMnO4/H2SO4) .
- Key Intermediates :
- Chloro-substituted benzene intermediates.
- Thioether precursors (e.g., 5-(methylthio)-2-chlorobenzoate esters).
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Recommended Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and methylthio group integration .
- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and C-S bonds (600–700 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- Critical Markers :
- Downfield <sup>1</sup>H shifts for aromatic protons adjacent to electron-withdrawing groups (Cl, COOH).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of derivatives?
- Strategy : Use dual refinement tools (e.g., SHELXL for small-molecule crystallography) to cross-validate data. For ambiguous electron density:
Test alternative occupancy models.
Apply restraints for bond lengths/angles based on similar structures .
- Case Example : Discrepancies in methylthio group orientation can be resolved using density functional theory (DFT)-optimized geometry as a reference .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Optimization Parameters :
- Purification : Use preparative HPLC for intermediates with polar functional groups .
Q. How does the methylthio group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Electronic Effects : The -SMe group is a moderate σ-donor and π-acceptor, activating the ring for NAS at the para position.
- Experimental Validation :
- Compare reaction rates with analogs (e.g., -OMe or -NO2 substituents) using kinetic studies .
- DFT calculations to map electron density distribution .
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Recommended Assays :
- Fluorescence Polarization : Measure binding affinity to target proteins (e.g., kinases or GPCRs) .
- Enzymatic Inhibition : IC50 determination using colorimetric substrates (e.g., NADH depletion assays) .
- Data Interpretation :
- Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters .
Properties
IUPAC Name |
2-chloro-5-methylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDZJDJRUVAYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346019 | |
Record name | 2-Chloro-5-(methylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51546-12-4 | |
Record name | 2-Chloro-5-(methylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(methylthio)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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